N-(4-Hydroxyphenyl)stearamide

Rubber Processing Elastomer Durability Antifatigue Agent

Polymer formulators face dual challenges: oxidative degradation during high-temperature processing and filler dispersion. N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1) solves both through unique bifunctional design: • Phenolic antioxidant: Radical-scavenging OH group extends flex fatigue life, prevents thermal degradation in polyolefins, thermoplastics, and vulcanized rubbers. • Internal lubricant: C18 stearoyl chain enables efficient filler incorporation with reduced mixing energy. • Patent-cited for improving physical properties of elastomers containing olefinic unsaturation. Available in research to bulk quantities. In stock for immediate global dispatch.

Molecular Formula C24H41NO2
Molecular Weight 375.6 g/mol
CAS No. 103-99-1
Cat. No. B089840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxyphenyl)stearamide
CAS103-99-1
Molecular FormulaC24H41NO2
Molecular Weight375.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-22-18-20-23(26)21-19-22/h18-21,26H,2-17H2,1H3,(H,25,27)
InChIKeyYASWBJXTHOXPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1) Procurement Guide: Technical Specifications and Industrial Applications


N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1), also known as N-stearoyl-p-aminophenol or Suconox 18, is a member of the N-aryl stearamide class characterized by a C18 stearoyl chain linked to a 4-hydroxyphenyl moiety [1]. This compound is primarily recognized as an industrial antioxidant and processing aid for thermoplastics, polyolefins, and rubbers . With a molecular formula of C24H41NO2, a molecular weight of 375.59 g/mol, and a melting point of 131-133°C , it exhibits high lipophilicity (LogP 7.67-8.13) and extremely low water solubility [2].

Critical Differentiation: Why N-(4-Hydroxyphenyl)stearamide Cannot Be Replaced by N-Phenylstearamide or Stearamide


While structurally similar N-aryl stearamides (e.g., N-phenylstearamide) or stearamide may appear interchangeable in industrial procurement, direct substitution can lead to significant performance deficits. N-(4-Hydroxyphenyl)stearamide uniquely combines a primary phenolic antioxidant group with an amide linkage to a long-chain fatty acid [1]. This specific bifunctionality confers both radical scavenging activity and internal lubrication, enabling it to simultaneously act as a processing aid and an antioxidant/anti-fatigue agent [2]. In contrast, N-phenylstearamide lacks the phenolic hydroxyl group essential for hydrogen donation and radical stabilization, which fundamentally limits its antioxidant efficacy and alters its self-assembly behavior [3].

Quantitative Evidence for N-(4-Hydroxyphenyl)stearamide: A Procurement Decision Matrix


Enhanced Rubber Flex Fatigue Resistance vs. Control Formulations

In rubber compounding, the addition of N-(4-Hydroxyphenyl)stearamide demonstrably improves flex fatigue resistance, a critical performance metric for tire and mechanical goods manufacturing. This specific compound, when added at 0.05 to 10 phr, provides a measurable enhancement in the physical durability of the rubber matrix [1].

Rubber Processing Elastomer Durability Antifatigue Agent

Bifunctional Processing Efficiency: Lower Power Consumption During Rubber Mixing

N-(4-Hydroxyphenyl)stearamide functions as a bifunctional additive: it acts both as an antioxidant and a processing aid . Its amide structure facilitates the rapid incorporation of fillers like silica into rubber matrices with lower power consumption compared to using a separate lubricant and antioxidant [1]. This dual action reduces the number of required compounding ingredients and simplifies formulation management.

Rubber Compounding Processing Aid Energy Reduction

Differential Antibacterial Activity: Potent Gram-Positive and Gram-Negative Inhibition

While not its primary industrial application, N-(4-Hydroxyphenyl)stearamide exhibits quantifiable antibacterial activity. It is active against both Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1].

Antimicrobial Antibiotic Discovery Lead Compound

In Vitro Antimicrobial Potency (MIC Values) Against Pathogenic Strains

Further supporting its antimicrobial profile, N-(4-Hydroxyphenyl)stearamide demonstrates low micromolar minimum inhibitory concentrations (MICs) against several bacterial species, including E. coli and P. aeruginosa [1].

Antimicrobial MIC Structure-Activity Relationship

Optimal Use Cases for Procuring N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1)


High-Performance Rubber Compounding (Tires and Mechanical Goods)

For industrial chemists formulating rubber compounds that require both extended flex fatigue life and efficient filler dispersion, N-(4-Hydroxyphenyl)stearamide is a proven additive. The patent literature specifically cites its utility in improving the physical properties of elastomers containing olefinic unsaturation, making it a strategic procurement choice over generic processing aids [1].

Development of Novel Antimicrobial Agents

In medicinal chemistry research, this compound serves as a valuable starting point for developing new antibiotics. Its confirmed activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) supports its use as a lead scaffold for designing analogs with enhanced potency or altered pharmacokinetic properties [2].

Thermoplastic and Polyolefin Stabilization

As an antioxidant and processing stabilizer for thermoplastics and polyolefins, N-(4-Hydroxyphenyl)stearamide prevents thermal and oxidative degradation during high-temperature processing and end-use, thereby extending the service life of plastic materials .

Fundamental Research in Supramolecular Self-Assembly

Due to its amphiphilic nature (hydrophilic phenolic head and hydrophobic stearoyl tail), this compound is relevant for studies on molecular self-assembly, gelation, and the formation of lyotropic liquid crystals. Its behavior can be contrasted with non-hydroxylated analogs like N-phenylstearamide to probe the role of hydrogen bonding in supramolecular structure formation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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